Muramyl Dipeptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

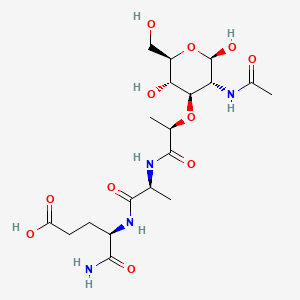

Muramyldipeptid ist ein Bestandteil des bakteriellen Peptidoglycans, einer Erkennungsstruktur oder einem Aktivator für das Nucleotidbindungs-Oligomerisationsdomäne-2 (NOD2)-Protein. Es ist ein Bestandteil sowohl von grampositiven als auch von gramnegativen Bakterien und besteht aus N-Acetylmuraminsäure, die über ihren Milchsäureanteil mit dem N-Terminus eines L-Alanin-D-Isoglutamin-Dipeptids verknüpft ist . Muramyldipeptid wird vom Immunsystem als pathogenassoziiertes molekulares Muster erkannt und aktiviert das NALP3-Inflammasom, was zur Aktivierung von Zytokinen, insbesondere Interleukin-1α und Interleukin-1β, führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Muramyldipeptid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Kupplung von N-Acetylmuraminsäure mit L-Alanin und D-Isoglutamin unter Verwendung von Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) . Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter milden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Muramyldipeptid beinhaltet häufig Fermentationsprozesse unter Verwendung von gentechnisch veränderten Bakterien, die die Verbindung überproduzieren. Die Bakterien werden in großen Bioreaktoren kultiviert, und die Verbindung wird unter Verwendung chromatographischer Verfahren extrahiert und gereinigt .

Analyse Chemischer Reaktionen

1.1. Peptide Modifications

Many peptide variations were introduced on N-acetyl muramic acid, and their impact on adjuvant activity was evaluated . A study of the structure-activity relationship suggested that the L-configuration of an amino acid linked to the muramyl part and D-configuration of the glutamic acid residue was important in retaining or increasing biological activity . L-Alanine of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-L-D) could be replaced with another L amino acid such as L-serine, while replacement of L-alanine with D-alanine (MDP-D-D) dramatically decreased adjuvant activity . As for the replacement of D-isoglutamine, the functionality of D-glutamic acid is important, and the α-amide is not essential .

1.2. Sugar Modifications

The chirality of MDP at the lactic acid moiety impacts stability and activity . In contrast, nor-MDP, which does not have a methyl group at the same position, exhibits comparable biological activity and less toxicity .

Lipophilic 1-O-acyl and 1-S-acyl groups change MDP adjuvant activity . It was reported that as the aglycone carbon number increased, the ability of MDP derivatives to stimulate NK cytotoxic activity also increased .

The methyl β-glycoside of MDP was reported to be more adjuvant-active than the corresponding methyl α-glycoside . The size and orientation of the aglycon in MDP also influence its biological activities .

Biological evaluation of MDP analogs indicated that lipophilicity of the molecule caused various important effects on biological activity by increasing adjuvant activity and decreasing pyrogenicity, which is one of the major side effects of MDP .

2.1. NOD2 receptor

Muramyl peptides are the minimal biologically active fragments that initiate immune response after interacting with intracellular receptors of the innate immunity NLR family (NOD-Like Receptors) . The interaction of muramyl peptides with NLRs triggers a signaling cascade of reactions that induces the expression of a large amount of genes, in particular, genes of pro-inflammatory cytokines .

| Binding Affinity (KD) | |||

|---|---|---|---|

| Compound | WT LRR | R877A | W931A |

| 1 | 213 ± 24 nM | 827 ± 113 nM | 780 ± 133 nM |

| 354 ± 40 nM | 1345 ± 93 nM | 1382 ± 303 nM | |

| 428 ± 49 nM | 1215 ± 155 nM | 1452 ± 130 nM |

A proposed model for the orientation of MDP in the active site was developed using the crystal structure of Nod2, predicting that the MDP recognition occurs in the center of the LRR horseshoe fold .

2.2. Effects on mitochondrial respiration

Toxic muramyl peptides induce significant inhibition of succinate-linked respiratory control ratio (RCR) in vitro and in vivo . Toxic muramyl peptides decrease the efficiency of ATP production . The inhibition of RCR is caused by toxic derivatives .

Wissenschaftliche Forschungsanwendungen

Oncology

MDP and its analogs have been extensively studied for their potential as anticancer agents. Research indicates that MDP can enhance the immune response against cancer cells by activating NOD2, leading to increased cytotoxicity against tumor cells.

-

Case Study: Antitumor Activity

A study highlighted the efficacy of MDP analogs in inhibiting tumor growth and reducing metastasis in various cancer models. For instance, Guzelj et al. (2022) reported that an MDP analog increased the cytotoxic activity of peripheral blood mononuclear cells against malignant cell lines and enhanced T-cell activation through dendritic cells . - Table 1: Summary of Anticancer Effects of MDP Analogues

| Compound | Cancer Type | Effectiveness (%) | Mechanism of Action |

|---|---|---|---|

| Compound 75 | K562, MEC1 | >95% | Enhanced T-cell activation |

| Adenosine-conjugated MDP | L1210 leukemia | Minimal effect | Immunosuppressive properties |

| Murabutide | Various tumors | Significant tumor regression | Synergizes with cytokines |

Immunomodulation

MDP has shown promise as an immunomodulator in treating inflammatory diseases such as inflammatory bowel disease (IBD). It appears to enhance the intestinal barrier function and regulate autophagy in epithelial cells.

- Case Study: Colitis Treatment

A study conducted on mice demonstrated that MDP alleviated colitis symptoms by activating autophagy pathways, thereby reducing intestinal inflammation . This finding suggests potential therapeutic applications for MDP in managing chronic inflammatory conditions.

Vaccine Adjuvant

MDP is recognized for its adjuvant properties, enhancing the efficacy of vaccines by stimulating a robust immune response.

- Case Study: Vaccine Efficacy

Research indicates that MDP can be used as an adjuvant in cancer vaccines, improving their effectiveness by promoting a stronger immune response against tumor antigens . The structural modifications of MDP have been explored to enhance its adjuvant activity while minimizing side effects.

Challenges and Future Directions

Despite its promising applications, the clinical use of MDP is limited due to its pyrogenic nature and potential side effects. Ongoing research aims to develop less toxic analogs with improved biocompatibility for clinical applications.

- Future Research Areas

- Development of novel MDP analogs with reduced toxicity.

- Clinical trials to evaluate the safety and efficacy of MDP-based therapies.

- Exploration of combination therapies involving MDP with existing cancer treatments or immunotherapies.

Wirkmechanismus

Muramyl dipeptide exerts its effects by binding to the NOD2 receptor, a cytoplasmic receptor involved in the host innate immune system defense. Upon binding, it activates the NALP3 inflammasome, leading to the production of proinflammatory cytokines such as interleukin-1α and interleukin-1β . This activation triggers a cascade of immune responses, enhancing the body’s ability to recognize and respond to bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mifamurtid: Ein synthetisches Analogon von Muramyldipeptid, das zur Behandlung von Osteosarkomen eingesetzt wird.

Desmuramylpeptide: Modifizierte Analoga von Muramyldipeptid mit verbesserten Immunstimulanz-Eigenschaften.

N-Glykolyl-Muramyldipeptid: Ein Derivat mit verbesserten Immunantwort-Eigenschaften.

Einzigartigkeit

Muramyldipeptid ist einzigartig aufgrund seiner Fähigkeit, den NOD2-Rezeptor und das NALP3-Inflammasom zu aktivieren, was zu einer robusten Immunantwort führt. Seine strukturellen Bestandteile, einschließlich N-Acetylmuraminsäure und des L-Alanin-D-Isoglutamin-Dipeptids, sind entscheidend für seine biologische Aktivität .

Eigenschaften

CAS-Nummer |

87420-48-2 |

|---|---|

Molekularformel |

C19H32N4O11 |

Molekulargewicht |

492.5 g/mol |

IUPAC-Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1 |

InChI-Schlüssel |

BSOQXXWZTUDTEL-ZUYCGGNHSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Kanonische SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Key on ui other cas no. |

53678-77-6 |

Synonyme |

Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.